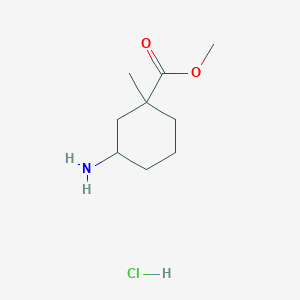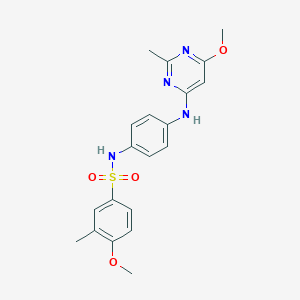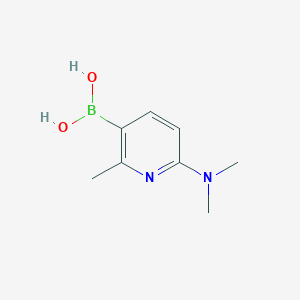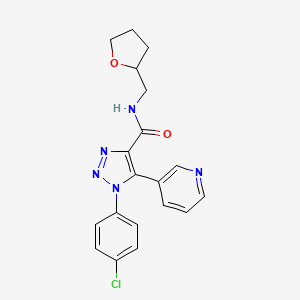
Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
“Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride” has a molecular formula of C9H18ClNO2 . It contains total 29 bond(s); 12 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 primary amine(s) (aliphatic) .Physical And Chemical Properties Analysis
“Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride” has a molecular weight of 207 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis Applications
Microwave-assisted synthesis has been utilized for the efficient production of various compounds, including methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride derivatives. This method offers a high yield in a short time, demonstrating the compound's adaptability in synthetic chemistry. Notably, an unexpected stereoselective substitution reaction was observed during the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing the unique chemical behavior and potential for further research in stereochemistry (Onogi, Higashibayashi, & Sakurai, 2012).
Complexation and Coordination Chemistry
The compound has been involved in the synthesis and complexation of chiral sexidentate pendant-arm macropolycyclic polyamino acids. This intricate process includes the formation of pendant-arm macrocyclic complexes, showcasing the compound's role in developing complex molecular structures with potential applications in various fields, including material science and biochemistry (Wei, Hambley, Lawrance, & Maeder, 2002).
Analgesic Activity Research
Research has also focused on the analgesic properties of certain derivatives of methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride. Studies show that specific synthesized compounds possess analgesic activity, indicating the compound's potential for pharmaceutical applications. However, it's essential to note that these studies focus on the compound's derivatives rather than the compound itself (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2012).
Hydrogen Bonding and Molecular Structure
The compound has also been studied for its role in the hydrogen bonding of certain anticonvulsant enaminones. This research provides insights into the molecular structures and interactions, showcasing the compound's significance in understanding complex molecular arrangements and their implications in fields like pharmacology and material science (Kubicki, Bassyouni, & Codding, 2000).
Wirkmechanismus
The mechanism of action for “Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride” is not specified in the search results. As it is used in scientific research and pharmaceutical studies, its mechanism of action would likely depend on the specific context of its use.
Safety and Hazards
The safety information for “Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride” indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
methyl 3-amino-1-methylcyclohexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(8(11)12-2)5-3-4-7(10)6-9;/h7H,3-6,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWUJHBDEGHCRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-1-methylcyclohexane-1-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)
![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)




![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)

